Benzo[b]thiophene-D6

Isotopic enrichment Signal-to-noise ratio LC-MS/MS

Quantitative LC-MS/MS analysis of benzothiophene-containing analytes often suffers from matrix-induced ionization suppression and cross-talk when unlabeled internal standards are used. Benzo[b]thiophene-D6 (CAS 1444206-31-8) eliminates these issues with a +6 Da mass shift (Δm/z = 6), enabling distinct MRM transitions while maintaining near-identical chromatographic retention to the native analyte (134.20 Da vs. 140.24 Da). - ≥98 atom % D isotopic enrichment ensures minimal background interference. - Batch-specific COA certifies purity and enrichment. - Ideal for LC-MS/MS quantitation of raloxifene, thrombin inhibitors, and PASHs in biological and environmental matrices.

Molecular Formula C8H6S
Molecular Weight 140.24 g/mol
CAS No. 1444206-31-8
Cat. No. B130079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-D6
CAS1444206-31-8
SynonymsBenzo[b]thiophene-2,3,4,5,6,7-D6
Molecular FormulaC8H6S
Molecular Weight140.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CS2
InChIInChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D,5D,6D
InChIKeyFCEHBMOGCRZNNI-MZWXYZOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophene-D6 (CAS 1444206-31-8): Isotopic Purity and Analytical Specifications for Quantitative Research Applications


Benzo[b]thiophene-D6 (CAS 1444206-31-8), also referred to as Benzothiophene-d6 or (2H6)-1-Benzothiophene, is a perdeuterated isotopologue of benzo[b]thiophene in which all six aromatic hydrogen atoms are replaced by deuterium . With a molecular formula of C8D6S and a molecular weight of approximately 140.24 g/mol , this compound belongs to the class of polycyclic aromatic sulfur heterocycles (PASHs) and is primarily employed as a stable isotope-labeled internal standard in quantitative analytical workflows, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications .

Why Unlabeled Benzo[b]thiophene or Alternative Isotopologues Cannot Substitute Benzo[b]thiophene-D6 in Quantitative Mass Spectrometry


Substituting Benzo[b]thiophene-D6 with unlabeled benzo[b]thiophene (CAS 95-15-8) or structurally similar isotopologues fundamentally compromises quantitative accuracy in mass spectrometry-based assays. Unlabeled benzo[b]thiophene co-elutes with the endogenous analyte and generates identical precursor and product ions, rendering it incapable of functioning as an internal standard for correction of matrix effects, ionization suppression, or extraction recovery variability [1]. In contrast, Benzo[b]thiophene-D6 provides a mass shift of +6 Da (Δm/z = 6) relative to the native analyte (134.20 Da vs. 140.24 Da), enabling distinct multiple reaction monitoring (MRM) transitions that avoid cross-talk while maintaining near-identical chromatographic retention behavior [2]. Partial labeling schemes (e.g., mono-deuterated or tri-deuterated benzothiophene analogs) may exhibit insufficient mass separation from naturally occurring M+1 or M+2 isotopic peaks of the unlabeled analyte, leading to spectral overlap and compromised lower limit of quantification (LLOQ) in complex biological matrices [1].

Quantitative Differentiation of Benzo[b]thiophene-D6 (CAS 1444206-31-8) Relative to Unlabeled and Alternative Isotopologues


Isotopic Enrichment Specification: 98 atom % D for Benzo[b]thiophene-D6 and Its Quantitative Impact on Assay Signal-to-Noise Ratio

Benzo[b]thiophene-D6 (CAS 1444206-31-8) is supplied with a certified isotopic enrichment of ≥98 atom % D, as verified by batch-specific certificate of analysis . This specification is directly comparable to the ≤0.015% natural abundance of deuterium in unlabeled benzo[b]thiophene (CAS 95-15-8). The high deuterium incorporation minimizes the residual unlabeled (d0) signal in the internal standard channel, thereby reducing cross-contribution bias in calibration curves and enabling accurate quantitation at lower analyte concentrations [1].

Isotopic enrichment Signal-to-noise ratio LC-MS/MS

Mass Shift Advantage: Benzo[b]thiophene-D6 (+6 Da) vs. Alternative Deuterated Isotopologues in MRM Selectivity

Benzo[b]thiophene-D6 provides a nominal mass increase of +6 Da (Δm/z = 6) relative to the unlabeled parent compound (m/z 134 → 140). This 6-Da shift is superior to that of partially deuterated analogs (e.g., d1, d2, d3 variants) because it ensures complete baseline separation from the natural M+1, M+2, and M+3 isotopic envelope of the analyte [1]. Deuterated internal standards with mass shifts of ≤3 Da are known to exhibit cross-talk interference in triple quadrupole MRM assays, particularly for sulfur-containing heterocycles where the natural 34S isotope contributes an additional +2 Da signal at approximately 4.4% relative abundance .

MRM selectivity Spectral overlap Internal standard

Chemical Purity Standard: 98% HPLC-Grade Specification for Benzo[b]thiophene-D6 and Implications for Calibration Accuracy

Benzo[b]thiophene-D6 is routinely supplied with a chemical purity specification of ≥98% (HPLC), as documented across multiple authoritative vendor certificates of analysis [1]. This purity level is comparable to high-grade unlabeled benzo[b]thiophene (≥98% to ≥99% GC purity), ensuring that impurities in the internal standard stock do not introduce systematic bias into quantitative calibration curves. Lower-purity isotopologues or technical-grade alternatives require additional purification steps or purity correction factors, increasing method development time and introducing potential error sources .

Chemical purity Calibration accuracy HPLC

Stability and Storage-Driven Procurement Differentiation: Re-Analysis Requirement After Three Years and Expiry Constraints

Benzo[b]thiophene-D6 demonstrates stability under recommended storage conditions (room temperature, tightly closed container, protected from light), but vendor technical guidance specifies that after three years of storage, the compound should be re-analyzed for chemical purity before use . This stability window is shorter than the indefinite shelf life often assumed for unlabeled solid analytical standards stored under ambient conditions. Furthermore, commercial batches from LGC Standards (TRC-B206872) explicitly note that certain lots have less than one year or six months until expiry, necessitating careful procurement timing and inventory planning .

Stability Procurement planning Shelf life

Custom Isotope Synthesis Flexibility: Benzo[b]thiophene-D6 as a Platform for Tailored Labeling Patterns in Method Development

Unlike off-the-shelf unlabeled benzo[b]thiophene or fixed-labeling isotopologues, Benzo[b]thiophene-[d6] serves as a platform for further custom isotope incorporation. Vendors offer custom synthesis services that enable alternative labeling patterns or adjusted isotopic enrichment levels, subject to feasibility assessment by isotope chemists . This customization capability is not available for unlabeled analytical standards, which are manufactured to a single, fixed composition and cannot be adapted for specialized experimental requirements such as dual-labeling tracer studies or metabolic flux analysis .

Custom synthesis Isotope labeling Method development

Class-Level Validation: Octadeutero-Dibenzothiophene as the Optimal Internal Standard for Thiophene-Class Compounds

A peer-reviewed GC-MS study of polycyclic aromatic sulfur heterocycles (PASHs) in crude oils, coal, and sediment extracts concluded that DBT-d8 (octadeutero-dibenzothiophene) is the optimal internal standard for quantitative analysis of the thiophene compound class [1]. While this study examined DBT-d8 rather than Benzo[b]thiophene-D6, the findings provide class-level inference that fully deuterated thiophene-core internal standards deliver superior quantitative performance compared to non-deuterated or partially deuterated alternatives in complex matrices [1].

Thiophene analysis Geochemistry GC-MS

Validated Application Scenarios for Benzo[b]thiophene-D6 (CAS 1444206-31-8) Based on Quantitative Evidence


LC-MS/MS Quantitation of Benzothiophene-Derived Pharmaceuticals and Metabolites in Biological Matrices

Benzo[b]thiophene-D6 is optimally suited as an internal standard for quantitative LC-MS/MS assays of benzothiophene-containing drug candidates (e.g., raloxifene, thrombin inhibitors, selective estrogen receptor modulators) and their oxidative metabolites in plasma, urine, or tissue homogenates [1]. The compound's +6 Da mass shift eliminates cross-talk with the unlabeled analyte, while its near-identical chromatographic retention to native benzo[b]thiophene ensures co-elution and effective correction of matrix-induced ionization suppression .

Environmental Monitoring and Geochemical Analysis of Organosulfur Compounds in Petroleum and Sediment Extracts

For GC-MS or LC-MS analysis of benzothiophene, alkylated benzothiophenes, and related PASHs in crude oils, coal extracts, and environmental sediment samples, Benzo[b]thiophene-D6 serves as a surrogate internal standard enabling accurate quantification of target analytes in complex hydrocarbon matrices [1]. The class-level validation established for fully deuterated thiophene-core standards (e.g., DBT-d8) supports the use of Benzo[b]thiophene-D6 in analogous geochemical and environmental monitoring workflows [1].

Tracer Studies in Drug Metabolism and Pharmacokinetic (DMPK) Investigations Requiring Isotopic Differentiation

Benzo[b]thiophene-D6 (≥98 atom % D enrichment) provides sufficient isotopic labeling to distinguish exogenously administered tracer from endogenous benzothiophene-related compounds in metabolic flux studies. The high isotopic enrichment minimizes background signal contribution in mass spectrometry detection, enabling accurate tracking of metabolic pathways and determination of pharmacokinetic parameters in preclinical species [1]. Custom synthesis options further support development of dual-isotope labeling schemes when multiple metabolic fates must be simultaneously monitored .

NMR Chemical Shift Reference for Structural Elucidation of Benzothiophene-Containing Compounds

Benzo[b]thiophene-D6 is utilized as a chemical shift reference material in deuterium NMR spectroscopy and as a solvent-suppression reference in 1H NMR experiments involving benzothiophene derivatives. Its solubility in common organic NMR solvents (chloroform, DMSO, dichloromethane) and perdeuterated structure make it suitable for use as an internal chemical shift reference without introducing interfering proton signals in the aromatic region [1].

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